molecular formula C10H6INO2 B3374197 6-Iodoquinoline-2-carboxylic acid CAS No. 1017464-01-5

6-Iodoquinoline-2-carboxylic acid

Cat. No.: B3374197
CAS No.: 1017464-01-5
M. Wt: 299.06 g/mol
InChI Key: KMTDQLIMBYFQLG-UHFFFAOYSA-N
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Description

6-Iodoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that contains both a quinoline ring and a carboxylic acid functional group. The presence of an iodine atom at the 6-position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Iodoquinoline-2-carboxylic acid can be synthesized using a one-pot, three-component method. This method involves the use of trifluoroacetic acid as a catalyst under acidic conditions. The starting materials include iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes or O-heterocycles. This approach offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using scalable and cost-effective catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Iodoquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Iodoquinoline-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroquinoline-2-carboxylic acid
  • 6-Bromoquinoline-2-carboxylic acid
  • 6-Fluoroquinoline-2-carboxylic acid

Uniqueness

6-Iodoquinoline-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro, bromo, and fluoro counterparts. Additionally, the iodine atom enhances the compound’s antimicrobial activity, making it a valuable scaffold for developing new antimicrobial agents .

Properties

IUPAC Name

6-iodoquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTDQLIMBYFQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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